REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.C(OC=C)(=O)C.CC1N=C([C@H](OC(=O)C)C)C=CC=1.C(=O)([O-])[O-].[K+].[K+]>O(C(C)C)C(C)C.CO.O.[Cl-].[Na+].O>[CH3:1][C:2]1[N:7]=[C:6]([C@H:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:3.4.5,9.10.11|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(C)O
|
Name
|
powder
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
acrylic resin
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
(R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)[C@@H](C)OC(C)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solid residue
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporate the volatile substances
|
Type
|
CUSTOM
|
Details
|
purify by chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (7:3 to 1:1)
|
Type
|
CUSTOM
|
Details
|
to give the
|
Type
|
WASH
|
Details
|
faster eluting (R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester as colorless oil (1.9 g, 50%)
|
Type
|
WASH
|
Details
|
the slower eluting (S)-alcohol as light yellow oil (1.258 g, 43%)
|
Type
|
STIRRING
|
Details
|
Stir the mixture at ambient temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extract three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter through a short pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)[C@@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.C(OC=C)(=O)C.CC1N=C([C@H](OC(=O)C)C)C=CC=1.C(=O)([O-])[O-].[K+].[K+]>O(C(C)C)C(C)C.CO.O.[Cl-].[Na+].O>[CH3:1][C:2]1[N:7]=[C:6]([C@H:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:3.4.5,9.10.11|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(C)O
|
Name
|
powder
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
acrylic resin
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
(R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)[C@@H](C)OC(C)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solid residue
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporate the volatile substances
|
Type
|
CUSTOM
|
Details
|
purify by chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (7:3 to 1:1)
|
Type
|
CUSTOM
|
Details
|
to give the
|
Type
|
WASH
|
Details
|
faster eluting (R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester as colorless oil (1.9 g, 50%)
|
Type
|
WASH
|
Details
|
the slower eluting (S)-alcohol as light yellow oil (1.258 g, 43%)
|
Type
|
STIRRING
|
Details
|
Stir the mixture at ambient temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extract three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter through a short pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)[C@@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.C(OC=C)(=O)C.CC1N=C([C@H](OC(=O)C)C)C=CC=1.C(=O)([O-])[O-].[K+].[K+]>O(C(C)C)C(C)C.CO.O.[Cl-].[Na+].O>[CH3:1][C:2]1[N:7]=[C:6]([C@H:8]([OH:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:3.4.5,9.10.11|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C(C)O
|
Name
|
powder
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
acrylic resin
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O(C(C)C)C(C)C
|
Name
|
(R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)[C@@H](C)OC(C)=O
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solid residue
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporate the volatile substances
|
Type
|
CUSTOM
|
Details
|
purify by chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (7:3 to 1:1)
|
Type
|
CUSTOM
|
Details
|
to give the
|
Type
|
WASH
|
Details
|
faster eluting (R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester as colorless oil (1.9 g, 50%)
|
Type
|
WASH
|
Details
|
the slower eluting (S)-alcohol as light yellow oil (1.258 g, 43%)
|
Type
|
STIRRING
|
Details
|
Stir the mixture at ambient temperature for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extract three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter through a short pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)[C@@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |